molecular formula C11H14N4O2 B8747239 6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 106073-04-5

6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No. B8747239
Key on ui cas rn: 106073-04-5
M. Wt: 234.25 g/mol
InChI Key: XSESCOPLIMONBH-UHFFFAOYSA-N
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Patent
US04703049

Procedure details

A suspension of 10.0 g of 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carbonitrile of Step A and 20.0 g of Amberlite IRA-400 (base form) in 200 ml of water was stirred rapidly at reflux and after 41/2 hours, the mixture was cooled. Chloroform was added to dissolve the precipitated product and the two phase mixture was filtered to remove the Amberlite. The layers were separated and the aqueous phase was extracted with chloroform. The combined chloroform layers were dried over MgSO4, filtered and evaporated to dryness. The solid product was crystallized from methanol to obtain 10.5 g (97% yield) of 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide as white needles melting at 256°-259° C.
Name
6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([O:15][CH3:16])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]#[N:14])[N:12]=2)[C:8]=1[CH3:9])[CH3:2].C(Cl)(Cl)Cl.[OH2:21]>>[CH2:1]([C:3]1[C:4]([O:15][CH3:16])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]([NH2:14])=[O:21])[N:12]=2)[C:8]=1[CH3:9])[CH3:2]

Inputs

Step One
Name
6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carbonitrile
Quantity
10 g
Type
reactant
Smiles
C(C)C=1C(=NC=2N(C1C)C=C(N2)C#N)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
after 41/2 hours, the mixture was cooled
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated product
FILTRATION
Type
FILTRATION
Details
the two phase mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the Amberlite
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid product was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC=2N(C1C)C=C(N2)C(=O)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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